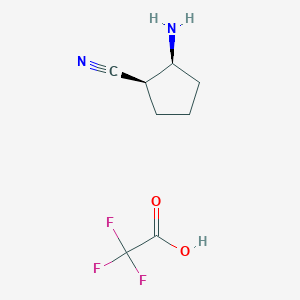

Cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate

Description

Cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate is a cyclopentane derivative featuring a nitrile (-CN) group at position 1 and an amino (-NH₂) group at position 2 in a cis-configuration. The trifluoroacetate (TFA) counterion enhances solubility in polar organic solvents, making it valuable in pharmaceutical and synthetic chemistry. For example, cis-2-amino-1-cyclopentanecarboxylic acid (CAS 37910-65-9), a related carboxylic acid derivative, has a melting point of 218–220°C . The substitution of the carboxylic acid (-COOH) with a nitrile group likely alters physicochemical properties such as acidity, reactivity, and solubility.

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2HF3O2/c7-4-5-2-1-3-6(5)8;3-2(4,5)1(6)7/h5-6H,1-3,8H2;(H,6,7)/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCGYFYHVJAQDM-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C#N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C#N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate typically involves the following steps:

Cyclopentane Derivative Formation: The starting material is often a cyclopentane derivative, which undergoes a series of reactions to introduce the amino and carbonitrile groups in the desired cis configuration.

Trifluoroacetate Addition:

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines or aldehydes.

Substitution: The compound can participate in substitution reactions, where the amino or carbonitrile groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "Cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate":

Cispentacin and Related Compounds

- Antifungal Agent: cis-(1R,2S)-2-aminocyclopentanecarboxylic acid (Cispentacin) demonstrates potent antifungal activity against Candida albicans in vivo .

- GABA Receptor Research: Racemic cis-4-aminopyrrolidine-3-carboxylic acid has been used to investigate the structure of the GABA (gamma-aminobutyric acid) receptor .

- Influenza Neuraminidase Inhibition: cis-*N*-Boc-4-aminopyrrolidine-3-carboxylic acid is a modestly active influenza neuraminidase inhibitor .

- Foldamer Promotion: 2-Aminocyclopentanecarboxylic acid and 4-aminopyrrolidine-3-carboxylic acid can promote helical structures in foldamers, whether in oligomeric structures or with α-amino acids . They have been used in the synthesis of helical peptidic foldamers in Neuropeptide Y analogs .

- Peptide Stabilization: Cyclopentane β-amino acids are candidates for conformational stabilization of peptides, which relates to the rigidity of their homooligomers .

Derivatives and Synthesis

- Synthesis of Polyhydroxylated Cispentacin: Polyhydroxylated cispentacin can be synthesized through a series of reactions involving a bicyclic lactone intermediate .

Peptide Inhibitors

- Macrocyclic Peptide Libraries: Cyclic gamma amino acids (cγAAs) such as 3-aminocyclopentane carboxylic acid can be incorporated into macrocyclic peptide libraries . Their constrained conformations can help preorganize peptide secondary structures. Screening these libraries can yield molecules with binding affinities and peptidase resistance .

Safety and Hazards

Mechanism of Action

The mechanism by which cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Stereochemistry: Cis/trans configurations significantly affect melting points and optical purity. The cis-2-amino-1-cyclopentanecarboxylic acid has a notably higher melting point (218–220°C) compared to trans isomers (172–192°C) .

- Cost : High optical purity (98% ee) in trans isomers correlates with elevated pricing (49,700 JPY/g), suggesting that enantioselective synthesis of the cis-nitrile derivative would also be costly .

Trifluoroacetate Salts vs. Other Counterions

Key Observations :

- Environmental Concerns : Trifluoroacetate is environmentally persistent, with annual fluxes in Germany exceeding historical measurements by 3–5× . This raises disposal challenges compared to hydrochloride salts.

- Synthetic Utility : The TFA counterion improves solubility for reactions in organic media but may complicate purification due to its strong acidity.

Biological Activity

Cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate is a chemical compound characterized by its unique molecular structure, which includes a cyclopentane ring, an amino group, and a carbonitrile group in the cis configuration, along with a trifluoroacetate moiety. Its molecular formula is . This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of functional groups allows it to modulate enzyme activity and receptor signaling pathways, which can lead to various physiological effects. Notably, the compound may influence signal transduction pathways, metabolic processes, and gene expression regulation .

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Enzyme Interactions : The compound has been shown to act as a valuable tool in studying enzyme interactions and protein-ligand binding, which may have implications for drug development .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains. For instance, related aminocyclopentane derivatives have shown efficacy against both gram-positive and gram-negative bacteria .

- Potential Therapeutic Applications : The structural features of this compound suggest it could be developed as a therapeutic agent in treating inflammatory diseases, given its ability to modulate immune responses .

Case Studies

- Calcineurin-NFAT Interaction : In a study focused on inflammatory lung diseases like acute respiratory distress syndrome (ARDS), inhibitors targeting the calcineurin-NFAT pathway were explored. While not directly tested, the structural analogs of cis-2-aminocyclopentane derivatives were suggested as potential candidates for similar applications due to their ability to inhibit critical signaling pathways .

- Antifungal Activity : Research on related compounds has indicated antifungal properties that could be leveraged in developing treatments for fungal infections. For example, cis-amino acid derivatives have been investigated for their antifungal efficacy against resistant strains .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Cis-2-Aminocyclopentane-1-carbonitrile | Amino acid derivative | Enzyme interaction studies |

| Trans-2-Aminocyclopentane-1-carbonitrile | Isomer of cis variant | Potentially different binding profiles |

| 4-Aminopyrrolidine-3-carboxylic acid | Related cyclic amino acid | Antimicrobial activity |

| Cyclopentane derivatives | Various functional groups | Diverse biological activities |

Q & A

Q. What synthetic routes and purification methods are optimal for producing high-purity cis-2-aminocyclopentane-1-carbonitrile trifluoroacetate?

Synthesis typically involves cyclopentane ring functionalization via nucleophilic substitution or catalytic hydrogenation, with trifluoroacetic acid (TFA) used for salt formation. Key steps include:

- Reaction optimization : Control stereochemistry using chiral catalysts (e.g., asymmetric hydrogenation) to ensure cis-configuration .

- Purification : Employ recrystallization in polar aprotic solvents (e.g., acetonitrile) or preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to isolate the trifluoroacetate salt .

- Characterization : Confirm structure via H/C NMR (note TFA’s signal at ~8.0 ppm in DO) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. Which analytical techniques are most reliable for quantifying residual trifluoroacetate (TFA) in reaction mixtures?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC) columns with a mobile phase of ammonium acetate/acetonitrile for polar TFA separation. Limit of detection (LOD) ≤ 0.1 ng/mL ensures sensitivity .

- Ion chromatography (IC) : Couple with suppressed conductivity detection for direct anion analysis, validated for TFA in aqueous matrices .

- Contamination mitigation : Pre-treat samples with solid-phase extraction (C18 cartridges) to remove interfering organics .

Advanced Research Questions

Q. How do environmental persistence and mobility of TFA influence degradation studies of this compound?

TFA is highly persistent (half-life > 10 years in groundwater) and mobile due to its hydrophilicity. Key considerations:

- Ecotoxicology assays : Use Daphnia magna or algae to assess acute/chronic toxicity. Note TFA’s low bioaccumulation but potential synergies with parent compound degradation products .

- Field studies : Monitor TFA in surface/groundwater near research facilities using IC-MS, accounting for background levels (e.g., 50–200 ng/L in rainwater) from anthropogenic sources like refrigerants .

- Modeling : Apply fugacity models to predict long-term TFA dispersal in soil-water systems, incorporating log (-1.3) and solubility (1 × 10 mg/L) data .

Q. What methodological challenges arise in resolving stereochemical inconsistencies during catalytic synthesis of the cis-isomer?

Q. How can ionic liquid systems improve solubility and reaction efficiency for this compound?

- Solvent design : Ionic liquids like 1-ethyl-3-methylimidazolium trifluoroacetate ([emim][TFA]) enhance solubility of polar nitriles via hydrogen bonding. Measure density (1.24 g/cm) and viscosity (120 cP at 25°C) to optimize reaction kinetics .

- Recycling : Recover ionic liquids via vacuum distillation, minimizing TFA loss (< 5% per cycle) .

Data Contradiction & Validation

Q. How to reconcile discrepancies in reported environmental TFA levels across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.